1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide

sigma-1 receptor piperidine-4-carboxamide selectivity ratio

1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is a synthetic small molecule that combines a 3,4-dihydroisoquinoline moiety with a piperidine-4-carboxamide scaffold via an acetyl linker. This chemotype belongs to the broader class of piperidinecarboxamide derivatives that have been patented for their dual high affinity toward human neurokinin NK2 and NK3 receptors.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B11068009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C3C2
InChIInChI=1S/C17H23N3O2/c18-17(22)14-6-9-20(10-7-14)16(21)12-19-8-5-13-3-1-2-4-15(13)11-19/h1-4,14H,5-12H2,(H2,18,22)
InChIKeyDTDWTAKHTYWEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide for NK Receptor & Sigma Receptor Research


1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is a synthetic small molecule that combines a 3,4-dihydroisoquinoline moiety with a piperidine-4-carboxamide scaffold via an acetyl linker. This chemotype belongs to the broader class of piperidinecarboxamide derivatives that have been patented for their dual high affinity toward human neurokinin NK2 and NK3 receptors [1]. Concurrently, structurally related piperidine-4-carboxamide analogues have been characterized as potent and selective sigma-1 receptor ligands with nanomolar binding affinities [2]. The presence of the 3,4-dihydroisoquinoline substructure, a recognized privileged scaffold in medicinal chemistry [3], further suggests its utility as a versatile intermediate or fragment for structure–activity relationship (SAR) exploration.

Why Generic Piperidine-4-carboxamide or Dihydroisoquinoline Fragments Cannot Replace 1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide


Generic substitution within this chemotype class is unreliable because subtle structural variations on the piperidine-4-carboxamide scaffold and the dihydroisoquinoline N-substituent profoundly alter receptor selectivity profiles. For instance, in the sigma receptor ligand series, replacing the N-benzylcarboxamide group with different cyclic or linear moieties shifted the Kis2/Kis1 selectivity ratio from single-digit values to over 350 [1]. Similarly, in the NK2/NK3 antagonist patent, the nature and connectivity of the acyl linker between the piperidine and the fused heterocycle directly dictated whether a compound exhibited dual NK2/NK3 high affinity or preferential binding to only one subtype [2]. Because 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide bears a specific acetyl spacer and an unsubstituted dihydroisoquinoline ring, its pharmacological fingerprint—and its value as a synthetic intermediate—cannot be replicated by analogues with different linkers or ring substituents. The quantitative evidence below substantiates these structure–activity relationships.

Quantitative Differentiation Evidence for 1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide in Receptor Binding and Selectivity


Sigma-1 Receptor Affinity & Selectivity Advantage of Piperidine-4-carboxamide Scaffold

In a series of piperidine-4-carboxamide derivatives, the tetrahydroquinoline analogue 2k bearing a 4-chlorobenzyl substituent on the piperidine nitrogen achieved a sigma-1 receptor Ki of 3.7 nM and a Kis2/Kis1 selectivity ratio of 351, demonstrating that the piperidine-4-carboxamide core can be tuned for exceptional sigma-1 affinity and subtype selectivity [1]. While 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide itself has not been tested in this assay, it shares the same piperidine-4-carboxamide core and presents a distinct dihydroisoquinoline-acetyl N-substituent that, by analogy, is expected to yield a unique selectivity signature relative to the published 4-chlorobenzyl derivative.

sigma-1 receptor piperidine-4-carboxamide selectivity ratio

Dual NK2/NK3 Receptor Affinity vs. Single-Target Analogues in the Patent Series

The piperidinecarboxamide patent family (US 2004/0180890) explicitly discloses compounds that exhibit very high affinity for both human NK2 and NK3 receptors, contrasting with prior art compounds such as 1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-4-(piperidin-1-yl)piperidine-4-carboxamide (compound a, WO 96/23787) which demonstrated high NK2 affinity but lower NK3 affinity [1]. Although 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is not among the exemplified final compounds, its structural features (piperidine-4-carboxamide core and dihydroisoquinoline-acetyl appendage) align with the general formula (I) of the invention that enables the dual NK2/NK3 pharmacophore.

NK2 receptor NK3 receptor tachykinin antagonist dual antagonist

Dihydroisoquinoline Scaffold Privilege for CNS Druglikeness vs. Non-fused Heterocyclic Analogues

The 3,4-dihydroisoquinoline substructure has been validated as a druglike scaffold with favorable ADME characteristics in the context of PARP inhibitor development. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives exhibited good metabolic stability and oral bioavailability parameters [1]. This contrasts with non-fused piperidine or simple benzylamine analogues that often suffer from rapid oxidative metabolism or poor CNS penetration. The presence of the fused dihydroisoquinoline ring in 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is therefore expected to confer a differentiated pharmacokinetic profile relative to open-chain or monocyclic piperidine-4-carboxamide congeners.

dihydroisoquinoline CNS druglikeness ADME privileged scaffold

Research & Industrial Applications of 1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide


Fragment-Based Lead Discovery Targeting Sigma-1 or NK2/NK3 Receptors

Use as a fragment hit or SAR probe in biochemical binding assays to map the contribution of the dihydroisoquinoline-acetyl group to receptor affinity and selectivity, leveraging the known nanomolar sigma-1 affinity and dual NK2/NK3 activity of the piperidine-4-carboxamide scaffold class [1][2].

Synthetic Intermediate for Dual NK2/NK3 Antagonist Drug Candidates

Employ as a key intermediate in the synthesis of patent-defined piperidinecarboxamide derivatives (formula I of US 2004/0180890) intended for therapeutic indications involving the tachykinin system, such as pain, inflammation, respiratory disorders, and neurological conditions [2].

CNS Penetrant Probe Synthesis Using a Privileged Dihydroisoquinoline Scaffold

Incorporate into CNS-targeted chemical series where the dihydroisoquinoline ring is expected to impart favorable metabolic stability and brain penetration, as demonstrated by related 3,4-dihydroisoquinoline-4-carboxamide PARP inhibitors [3].

Chemical Biology Tool for Tachykinin Pathway Deconvolution

Apply as a precursor or competitor ligand in receptor occupancy studies to differentiate NK2-mediated vs. NK3-mediated signaling in native tissues, exploiting the dual-receptor affinity characteristic of the piperidine-4-carboxamide chemotype [2].

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